![molecular formula C25H22O3 B15165021 4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal CAS No. 184915-52-4](/img/structure/B15165021.png)
4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a triphenylmethylperoxy group attached to a pent-2-ynal backbone. It has a molecular mass of 370.4413 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal typically involves the reaction of triphenylmethyl chloride with 4-methylpent-2-ynal in the presence of a peroxide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the peroxy group to a hydroxyl group.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal involves the interaction of its peroxy group with molecular targets. The peroxy group can generate reactive oxygen species, which can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-tritylperoxypent-2-ynoic acid: This compound shares a similar structure but has a carboxylic acid group instead of an aldehyde group.
Triphenylmethylperoxy derivatives: These compounds have similar peroxy groups attached to different backbones.
Uniqueness
4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal is unique due to its specific combination of a triphenylmethylperoxy group and a pent-2-ynal backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
184915-52-4 |
|---|---|
Molecular Formula |
C25H22O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methyl-4-tritylperoxypent-2-ynal |
InChI |
InChI=1S/C25H22O3/c1-24(2,19-12-20-26)27-28-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18,20H,1-2H3 |
InChI Key |
LMGZGPFJXGXUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=O)OOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
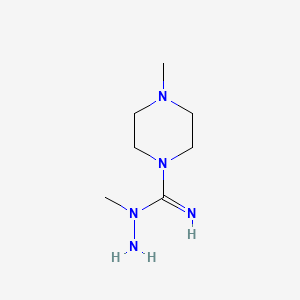
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
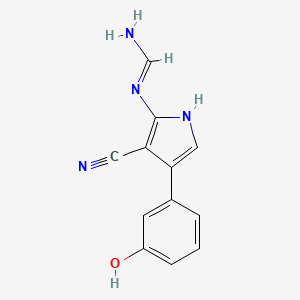
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
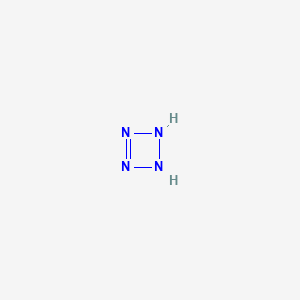
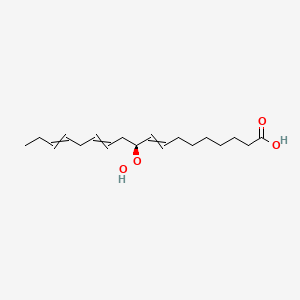

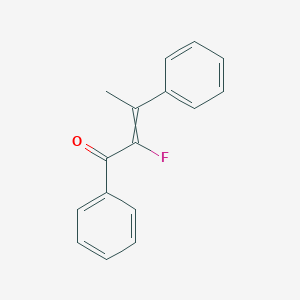
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)

